N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide

Description

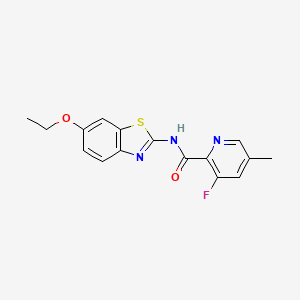

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with an ethoxy group at the 6-position and a pyridine-2-carboxamide moiety at the 2-position. The pyridine ring is further modified with a fluorine atom at the 3-position and a methyl group at the 5-position.

The carboxamide linker provides hydrogen-bonding capacity, which is critical for target engagement .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-3-22-10-4-5-12-13(7-10)23-16(19-12)20-15(21)14-11(17)6-9(2)8-18-14/h4-8H,3H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVYBKQPRLRWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=N3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₄FN₃O₂S

- Molecular Weight : 331.4 g/mol

- CAS Number : 2415463-24-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structural components suggest potential inhibitory effects on specific kinases and inflammatory mediators.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their effectiveness against various cancer cell lines, including breast, colon, and lung cancers. The antiproliferative activity was evaluated using IC₅₀ values, with some compounds showing promising results in inhibiting cell growth.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 8f | Lung Cancer | 10.52 | Inhibition of cell cycle progression |

| 8g | Breast Cancer | 21.46 | Induction of apoptosis |

| 8h | Colon Cancer | 3.669 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in vitro. Studies have reported that benzothiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a role in managing inflammatory conditions.

Antiviral Activity

Recent investigations into the antiviral properties of benzothiazole derivatives have highlighted their efficacy against viruses such as H5N1 and SARS-CoV-2. Compounds similar to this compound exhibited significant inhibition of viral replication in cell cultures.

| Virus | Compound Tested | IC₅₀ (µM) | % Inhibition at Max Concentration |

|---|---|---|---|

| H5N1 | 8h | 93 | 60% |

| SARS-CoV-2 | 8f | 10.52 | Significant inhibition |

Case Studies

- Antitumor Efficacy : A study evaluated a series of fluorinated pyridine derivatives against various cancer cell lines. The results indicated that modifications in the benzothiazole structure enhanced cytotoxicity and selectivity towards cancer cells.

- Inflammation Models : In animal models of inflammation, compounds similar to this compound were administered to assess their ability to reduce edema and inflammatory markers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. The incorporation of electron-withdrawing groups (EWGs) such as fluorine enhances this activity. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 15.5 to 62.5 μg/mL against various bacterial strains .

Anticancer Properties

Benzothiazole derivatives, including those with pyridine substitutions, have been investigated for their anticancer potential. Studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, a study highlighted the effectiveness of benzothiazole-based compounds in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide may possess similar properties .

Case Study 1: Antimicrobial Efficacy

In a study by Patel et al., a series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of strong EWGs significantly enhanced antimicrobial efficacy compared to electron-donating groups (EDGs). The compound this compound was part of this investigation, showcasing promising results against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A research study focused on the synthesis of novel benzothiazole derivatives for anticancer activity demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MCF-7 and MDA-MB-231 cell lines to evaluate the efficacy of these compounds, revealing a dose-dependent response with IC50 values indicating potent activity .

Comparison with Similar Compounds

Substituent Effects at the Benzothiazole 6-Position

Table 1: Substituent Effects on Benzothiazole Derivatives

Variations in the Amide Linker and Pyridine Core

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (): The acetamide linker lacks the hydrogen-bonding capacity of the carboxamide, possibly reducing target affinity. The absence of a pyridine ring may limit π-π stacking interactions .

Thio-Linked Analogues

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid (): Replacing the carboxamide with a thioether linkage and a carboxylic acid group drastically changes polarity and bioavailability. The thioether may confer susceptibility to oxidation, reducing in vivo stability .

Table 2: Functional Group Comparisons

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely follows amide coupling protocols similar to those in and , utilizing reagents like HATU or EDCI for carboxamide formation. Purification via HPLC and characterization by NMR are standard .

- Biological Hypotheses : Compared to ’s trifluoromethyl derivatives, the target’s ethoxy group may prioritize solubility over metabolic stability. The pyridine carboxamide could offer superior target engagement over acetamide analogues .

- Unresolved Questions: Direct comparative data on binding affinity (e.g., Ki values) or pharmacokinetic profiles (e.g., half-life) are lacking. Further studies should prioritize assays against cannabinoid receptors (hCB1/hCB2) or kinases, given structural parallels in and .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. For example, condensation reactions between substituted hydrazines and carbonyl derivatives (e.g., ethyl acetoacetate) under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF) are critical. Yields can be improved by optimizing stoichiometry, reaction time (1–3 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended .

- Data Consideration : Monitor reaction progress using TLC and characterize intermediates via /-NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at 1718–1741 cm) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of analytical techniques:

- HPLC-MS : To assess purity (>95%) and molecular ion peaks.

- NMR Spectroscopy : -NMR can resolve ethoxy protons (δ 1.44 ppm, triplet) and fluorinated aromatic protons (δ 7.51–7.88 ppm). -NMR is critical for confirming fluorine substitution .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., Anal. Calcd for CHClNOS: C, 45.93%; H, 3.83%; N, 4.46%) .

Q. What solvents and conditions are suitable for solubility studies?

- Methodology : Test solubility in DMSO (common for biological assays), ethanol, and chloroform. Use sonication (30 min, 40°C) to enhance dissolution. Polar aprotic solvents like DMF are ideal for reactions, while aqueous solubility can be improved via co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteasome inhibition ). Focus on the benzothiazole and pyridine moieties as pharmacophores.

- QSAR Analysis : Correlate electronic parameters (HOMO-LUMO gaps, logP) with bioactivity data from analogous compounds (e.g., substituent effects on IC) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Methodology :

- X-ray Diffraction : Use SHELX for structure refinement. The ethoxy group may introduce disorder; mitigate this by collecting data at low temperature (100 K) and applying restraints during refinement .

- Twinned Crystals : Employ PLATON’s TwinRotMat to detect twinning and refine using HKLF5 format in SHELXL .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts)?

- Methodology :

- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers of the ethoxy group) by acquiring spectra at 25°C and 60°C .

- 2D-COSY/NOESY : Identify through-space couplings to assign overlapping aromatic protons .

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments in complex regions .

Q. What strategies enable enantiomeric separation of chiral derivatives?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and compare with racemic mixtures .

- Crystallization-Induced Diastereomerism : Introduce a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts, which can be separated via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.